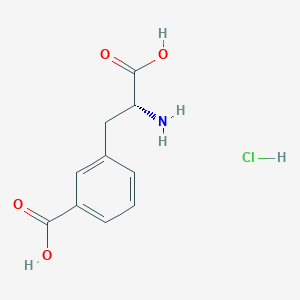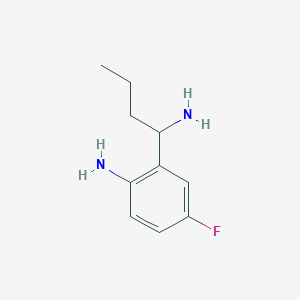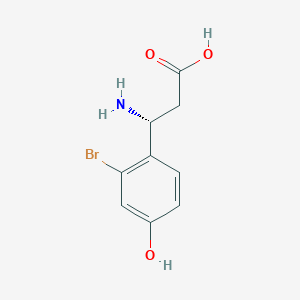
(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method is the bromination of 4-hydroxyphenylalanine, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reductive amination step may involve reagents such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines under mild conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dehalogenated compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and hydroxyl group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylalanine: Lacks the bromine atom but has a similar phenylalanine backbone.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but without the bromine atom.
2-Bromo-4-hydroxybenzoic acid: Contains the bromine and hydroxyl groups but lacks the amino group and propanoic acid moiety.
Uniqueness
(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is unique due to the presence of all three functional groups (amino, bromine, and hydroxyl) on the phenyl ring, which allows for a diverse range of chemical reactions and biological interactions. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-7-3-5(12)1-2-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
DOGNLQSOXYQUAS-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)Br)[C@@H](CC(=O)O)N |
SMILES canónico |
C1=CC(=C(C=C1O)Br)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



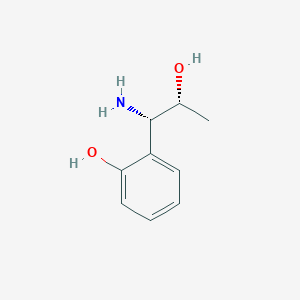
![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)
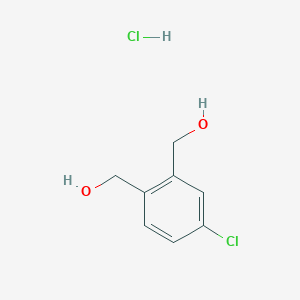


![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)

![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)

